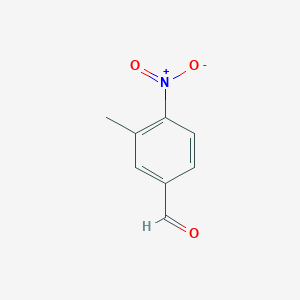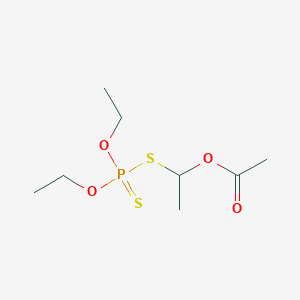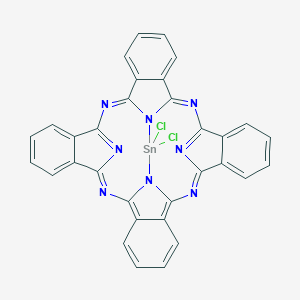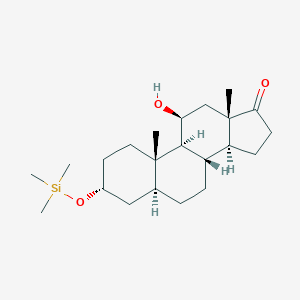
5-Benzyl-1H-Tetrazol
Übersicht
Beschreibung
5-Benzyl-1H-tetrazole (5-BT) is a heterocyclic compound composed of nitrogen, hydrogen, and carbon atoms. It is a white crystalline solid with a melting point of 121°C. 5-BT has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. It is a versatile and useful reagent for the synthesis of various compounds, and has been used in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Klickchemie-Synthese
5-Benzyl-1H-Tetrazol: wird in der Klickchemie verwendet, um effizient diverse molekulare Strukturen zu erzeugen. Diese Verbindung beteiligt sich an 1,3-dipolaren Cycloadditionsreaktionen, die aufgrund ihrer hohen Ausbeute und Spezifität Eckpfeilerreaktionen in der Klickchemie sind . Der Prozess wird oft unter milden Bedingungen durchgeführt, was ihn für die Synthese komplexer Moleküle für Pharmazeutika und Materialwissenschaften geeignet macht.
Pharmazeutische Anwendungen
In der pharmazeutischen Chemie dient This compound als Bioisoster für Carbonsäuren. Seine Integration in Arzneimittelmoleküle kann die metabolische Stabilität und Bioverfügbarkeit verbessern. Beispielsweise wird es bei der Synthese von Antihypertensiva wie Losartan und Valsartan verwendet, die einen Tetrazolring aufweisen, um die Funktion von Carbonsäuren nachzuahmen .
Entwicklung von Pflanzenschutzmitteln
Der Tetrazol-Rest ist bei der Entwicklung von Pflanzenschutzmitteln von Bedeutung, da er strukturelle Ähnlichkeiten zu natürlichen Verbindungen aufweist. This compound kann ein Vorläufer bei der Synthese von Herbiziden und Pestiziden sein, was potenzielle Verbesserungen in Bezug auf Selektivität und Umweltverträglichkeit bietet .
Materialwissenschaften
In den Materialwissenschaften wird This compound für die Herstellung neuer Materialien mit einzigartigen Eigenschaften wie erhöhter thermischer Stabilität oder spezifischer Reaktivität untersucht. Seine Fähigkeit, stabile Metallverbindungen und molekulare Komplexe zu bilden, ist besonders wertvoll bei der Entwicklung fortschrittlicher Materialien .
Oligonukleotidsynthese
Diese Verbindung wird in der Oligonukleotidsynthese als saurer Aktivator weit verbreitet eingesetzt. Es reagiert mit der Phosphoramiditgruppe, um ein hochreaktives Zwischenprodukt zu bilden, das für die automatisierte Synthese von DNA- und RNA-Sequenzen entscheidend ist .
Koordinationschemie
This compound: wirkt als Ligand in der Koordinationschemie und bildet Komplexe mit verschiedenen Metallen. Diese Komplexe werden aufgrund der Fähigkeit des Tetrazols, die negative Ladung durch Delokalisierung zu stabilisieren, auf ihre potenziellen Anwendungen in der Katalyse, bei magnetischen Materialien und als Sensoren untersucht .
Wirkmechanismus
Target of Action
5-Benzyl-1H-tetrazole is primarily used as an activator in the synthesis of oligonucleotides . It interacts with the phosphoramidite group, which is a key component in the formation of oligonucleotides .
Mode of Action
The compound reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .
Biochemical Pathways
The tetrazole ring in 5-Benzyl-1H-tetrazole is considered a biomimic of the carboxylic acid functional group . This property allows it to be used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Result of Action
The result of the action of 5-Benzyl-1H-tetrazole is the formation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensic analysis.
Action Environment
The action of 5-Benzyl-1H-tetrazole can be influenced by various environmental factors. For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved under different reaction conditions . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Benzyl-1H-tetrazole plays a crucial role in biochemical reactions, primarily as an activator in the synthesis of oligonucleotides. It interacts with the phosphoramidite group to form a highly reactive intermediate, which subsequently forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This interaction is essential for the efficient synthesis of DNA and RNA sequences.
Cellular Effects
5-Benzyl-1H-tetrazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an activator in oligonucleotide synthesis suggests that it may impact the regulation of gene expression by facilitating the production of specific DNA and RNA sequences . Additionally, the compound’s ability to form stable complexes with metal ions may affect cellular metabolism by modulating enzyme activities and metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Benzyl-1H-tetrazole exerts its effects through binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain, facilitating the synthesis of DNA and RNA sequences. The compound’s ability to form stable complexes with metal ions also suggests potential enzyme inhibition or activation mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-1H-tetrazole may change over time due to its stability and degradation properties. The compound is known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . Long-term studies in in vitro and in vivo settings have shown that 5-Benzyl-1H-tetrazole maintains its activity and function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of 5-Benzyl-1H-tetrazole vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased activity and potential toxic effects . At lower doses, 5-Benzyl-1H-tetrazole has been shown to be effective in modulating gene expression and cellular metabolism without causing significant adverse effects .
Metabolic Pathways
5-Benzyl-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions suggests that it may play a role in enzyme regulation and metabolic processes . Additionally, its use as an activator in oligonucleotide synthesis indicates potential involvement in nucleotide metabolism .
Transport and Distribution
Within cells and tissues, 5-Benzyl-1H-tetrazole is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions may facilitate its transport and localization within specific cellular compartments . Additionally, its role in oligonucleotide synthesis suggests that it may be localized to regions of active DNA and RNA synthesis .
Subcellular Localization
5-Benzyl-1H-tetrazole is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s ability to form stable complexes with metal ions and its role as an activator in oligonucleotide synthesis suggest that it may be targeted to the nucleus and other regions involved in DNA and RNA synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles and compartments within the cell .
Eigenschaften
IUPAC Name |
5-benzyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279040 | |
| Record name | 5-Benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18489-25-3 | |
| Record name | 18489-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the porous structure of the ZnO microtubes advantageous for catalysis?
A: The high surface area of the porous ZnO microtubes (58 m2 g-1) is highlighted as a key factor contributing to their excellent catalytic properties. [] A larger surface area generally provides more active sites for the reactants to interact with the catalyst, potentially leading to faster reaction rates and higher yields.
Q2: Are there any details about the reaction mechanism for the synthesis of 5-benzyl-1H-tetrazole using porous ZnO microtubes as a catalyst?
A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanism. Further research into publications focusing on the synthesis of 5-benzyl-1H-tetrazole, particularly those utilizing ZnO-based catalysts, would be necessary to understand the mechanistic aspects of this reaction. Exploring similar reactions involving heterogeneous catalysts and tetrazole formation could provide valuable insights.
Q3: Besides catalytic activity, are there other advantages of using porous ZnO microtubes for 5-benzyl-1H-tetrazole synthesis?
A: The research highlights the cost-effectiveness of synthesizing these microtubes from bulk ZnO. [] This aspect, combined with their high catalytic activity, makes them potentially attractive for industrial applications. Further investigation into the reusability and long-term stability of these catalysts would be essential to assess their practical viability for large-scale synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)



![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)








![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
